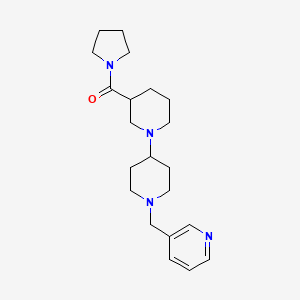
1'-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as 3PYMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
The potential therapeutic applications of 1'-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine have been extensively studied in scientific research. This compound has shown promising results in various studies related to neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1'-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood, but it is believed to act on the central nervous system by modulating the dopamine and serotonin neurotransmitter systems. This compound has also been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium regulation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. This compound has also been shown to have antioxidant properties and to reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1'-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1'-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, the development of more soluble analogs of this compound could improve its efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of 1'-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction of pyridine-3-carboxaldehyde with 1,4-bis(piperidin-1-yl)butane-1,4-dione in the presence of pyrrolidine and acetic acid. The product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
properties
IUPAC Name |
[1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c26-21(24-10-1-2-11-24)19-6-4-12-25(17-19)20-7-13-23(14-8-20)16-18-5-3-9-22-15-18/h3,5,9,15,19-20H,1-2,4,6-8,10-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZXWNBJFSKQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323734.png)
![3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)
![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5323753.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B5323757.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5323758.png)
![1'-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323763.png)
![7-(4-chlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5323769.png)
![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323783.png)

